molecular formula C33H39NO5 B13357790 ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate CAS No. 895543-08-5

ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate

Cat. No.: B13357790
CAS No.: 895543-08-5
M. Wt: 529.7 g/mol
InChI Key: NSMBIFJBBQBGQX-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a combination of aromatic rings and ester functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate typically involves multiple steps, including esterification and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the starting materials are reacted in the presence of acid or base catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of perfumes, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The aromatic rings and other functional groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Biological Activity

Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate (commonly referred to as "compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including an ethoxy group, a pyrrolidine ring, and a benzoate moiety. Its molecular formula is C29H39N1O4C_{29}H_{39}N_{1}O_{4}, and its molecular weight is approximately 463.64 g/mol.

Antioxidant Activity

Research indicates that compounds similar to ethyl benzoates often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cellular components from oxidative stress.

  • Study Findings : A study on related compounds showed that they demonstrated substantial antioxidant activity in various in vitro assays, including DPPH radical scavenging and FRAP assays, suggesting potential protective effects against oxidative damage in biological systems .

Cytotoxicity

Cytotoxicity refers to the ability of a compound to kill or inhibit the growth of cells.

  • Assessment Methodology : The cytotoxic effects of similar ethyl benzoates were evaluated using the MTT assay on various cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values greater than 100 µg/mL, indicating low toxicity at higher concentrations .

Gastroprotective Effects

The gastroprotective potential of ethyl benzoate derivatives has been explored in animal models.

  • Case Study : In a rat model, the administration of ethyl benzoate at doses of 5, 10, and 20 mg/kg showed significant protection against ethanol-induced gastric mucosal lesions. Histological analysis revealed reduced submucosal edema and decreased leukocyte infiltration, indicating effective gastroprotection .

The biological activity of compound X may be attributed to several mechanisms:

  • Antioxidant Mechanism : Increased levels of superoxide dismutase (SOD) were observed in treated groups, suggesting enhanced antioxidant defense.
  • Histological Changes : Microscopy revealed flattened gastric mucosa and increased mucus secretion, contributing to the protective effect against gastric lesions.
  • Protein Expression : Immunohistochemical analysis indicated down-regulation of pro-apoptotic Bax proteins and up-regulation of heat shock protein 70 (Hsp70), which is associated with cellular stress responses .

Data Summary

PropertyValue/Observation
Molecular FormulaC29H39N1O4C_{29}H_{39}N_{1}O_{4}
Molecular Weight463.64 g/mol
Antioxidant ActivitySignificant in DPPH and FRAP assays
Cytotoxicity (IC50)>100 µg/mL (low toxicity)
Gastroprotective DoseEffective at 5, 10, and 20 mg/kg
MechanismsIncreased SOD levels; altered protein expression

Properties

CAS No.

895543-08-5

Molecular Formula

C33H39NO5

Molecular Weight

529.7 g/mol

IUPAC Name

ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate

InChI

InChI=1S/C33H39NO5/c1-6-37-32(36)25-11-9-24(10-12-25)26-14-16-31(39-20-19-38-23(2)35)28(21-26)27-13-15-30(34-17-7-8-18-34)29(22-27)33(3,4)5/h9-16,21-22H,6-8,17-20H2,1-5H3

InChI Key

NSMBIFJBBQBGQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OCCOC(=O)C)C3=CC(=C(C=C3)N4CCCC4)C(C)(C)C

Origin of Product

United States

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